Verapamil-d6 Hydrochloride

Bioanalysis LC-MS/MS Pharmacokinetics

Verapamil-d6 Hydrochloride is the essential deuterated internal standard for Verapamil bioanalysis. The +6 Da mass shift from six deuterium atoms on the isopropyl group eliminates isotopic cross-talk and ensures perfect co-elution, matrix effect correction, and regulatory defensibility for LC-MS/MS methods. Using alternative d3/d7 analogs compromises data accuracy. Supplied as hydrochloride salt with ≥98% purity, it is critical for ANDA bioequivalence studies, preclinical DDI screening via the isotope-IV method, and P-gp transport assays. Procure the exact d6-labeled product to maintain analytical validity.

Molecular Formula C₂₇H₃₃D₆ClN₂O₄
Molecular Weight 497.1
CAS No. 1185032-80-7
Cat. No. B1140342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVerapamil-d6 Hydrochloride
CAS1185032-80-7
Synonymsα-[3-[[2-(3,4-Dimethoxyphenyl)ethyl]methylamino]propyl]-3,4-dimethoxy-α-(1-methylethyl)-benzeneacetonitrile-d6 Hydrochloride;  Berkatens-d6;  Calan-d6;  Cardibeltin-d6;  Dignover-d6;  Isoptin-d6;  Veracim-d6;  Veramex-d6;  Zolvera-d6; 
Molecular FormulaC₂₇H₃₃D₆ClN₂O₄
Molecular Weight497.1
Structural Identifiers
SMILESCC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl
InChIInChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H/i1D3,2D3;
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Verapamil-d6 Hydrochloride (CAS 1185032-80-7): A Deuterated Internal Standard for Verapamil Quantification


Verapamil-d6 Hydrochloride is a stable isotope-labeled analog of the L-type calcium channel blocker and P-glycoprotein (P-gp) inhibitor Verapamil . The compound incorporates six deuterium atoms (d6) in the isopropyl group, resulting in a molecular mass increase of +6 Da relative to unlabeled Verapamil [1]. This specific deuteration pattern enables unambiguous mass spectrometric differentiation while maintaining near-identical physicochemical properties, including extraction recovery, chromatographic retention time, and ionization efficiency . The compound is supplied as the hydrochloride salt with a typical purity specification of ≥98% [2] and is intended exclusively for use as an internal standard in quantitative bioanalytical LC-MS/MS workflows .

Why Verapamil-d6 Cannot Be Substituted: Analytical Necessity vs. Procurement Risk


Generic substitution in the context of a deuterated internal standard is not a matter of cost or availability but of analytical validity. The use of an incorrect or poorly characterized internal standard directly compromises the accuracy, precision, and regulatory defensibility of bioanalytical data. While alternative deuterated Verapamil analogs (e.g., d3 or d7 variants) or structurally similar calcium channel blockers exist, they fail to meet the essential requirement of perfect co-elution and identical matrix effect correction for Verapamil . Specifically, Verapamil-d6 is selected because its +6 Da mass shift provides a clean, interference-free mass channel in the triple quadrupole (QQQ) MS/MS multiple reaction monitoring (MRM) mode [1]. Using a less deuterated analog (e.g., d3) risks isotopic cross-talk (M+3 to M+6) and inaccurate peak integration. Using an analog with a different number of deuterium atoms or on a different chemical backbone introduces differential ionization suppression or enhancement, leading to systematic quantitative errors that cannot be corrected without extensive re-validation [2]. Therefore, for validated methods, procurement of this specific d6-labeled product is non-negotiable for data integrity.

Quantitative Evidence for Verapamil-d6 Hydrochloride (CAS 1185032-80-7) in Bioanalytical Method Performance


LC-MS/MS Method Sensitivity and Linearity Using Verapamil-d6 as Internal Standard in Human Plasma

In a validated LC-MS/MS method for quantifying Verapamil and its metabolite Norverapamil in human plasma, Verapamil-d6 was employed as the internal standard (IS). The method achieved a lower limit of quantification (LLOQ) of 0.1 ng/mL for both analytes, with a linear dynamic range extending from 0.1 to 50 ng/mL (r² > 0.997). The matrix effect, a critical parameter for IS suitability, was determined to be between 99.2% and 102%, indicating negligible differential matrix effects between the analyte and the deuterated IS [1].

Bioanalysis LC-MS/MS Pharmacokinetics Method Validation

In Vivo Pharmacokinetic Analysis of Verapamil Bioavailability Using Isotope-IV Method with Verapamil-d6

A study demonstrated the use of Verapamil-d6 (VER-d6) in an 'isotope-IV' method to quantify the oral bioavailability (F) of Verapamil and assess the impact of CYP inhibition in rats. Unlabeled Verapamil (1 mg/kg) was administered orally, followed 1.5 hours later by an intravenous dose of VER-d6 (0.005 mg/kg). This design allowed for simultaneous, intra-animal measurement of both the orally and intravenously administered drug, eliminating inter-animal variability. The oral bioavailability (F) of Verapamil was calculated to be 0.02 ± 0.01. Pre-treatment with the CYP inhibitor 1-aminobenzotriazole (ABT, 100 mg/kg) significantly increased F to 0.45 ± 0.24 [1].

Pharmacokinetics Drug-Drug Interactions CYP Inhibition In Vivo

Analytical Recovery and Precision in Rat Plasma Using Verapamil-d6 as Internal Standard

A UPLC-MS/MS method for the simultaneous determination of Verapamil and Trandolapril in rat plasma utilized D6-Verapamil as the internal standard. The method was validated over a linear range of 2.4 ng/mL to 48 ng/mL for Verapamil (r² = 0.9993). The extraction recovery for Verapamil across multiple quality control (QC) levels was consistently high, ranging from 98.12% to 99.95%. This high recovery is a direct consequence of the co-eluting, chemically identical deuterated internal standard, which accurately corrects for any sample processing losses [1].

UPLC-MS/MS Bioanalysis Method Validation Recovery

Regulatory Compliance and Method Transfer Capabilities of Verapamil-d6

Verapamil-d6 is manufactured and supplied with detailed characterization data compliant with regulatory guidelines. It is specified for use in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production [1]. While direct comparative data against other deuterated analogs (e.g., d3 or d7) is not publicly available, the d6 labeling pattern is the established standard for Verapamil bioanalysis, as evidenced by its consistent use in peer-reviewed, validated LC-MS/MS methods [2]. Alternative isotopologues would require complete method re-validation for each new lot, a costly and time-consuming process that this product eliminates.

ANDA GMP Method Validation Quality Control

Key Application Scenarios for Verapamil-d6 Hydrochloride (CAS 1185032-80-7) in Preclinical and Clinical Development


High-Sensitivity Quantification of Verapamil and Norverapamil in Clinical Pharmacokinetic Studies

The use of Verapamil-d6 as an internal standard enables LC-MS/MS methods with LLOQs as low as 0.1 ng/mL in human plasma [1]. This level of sensitivity is essential for accurately defining the terminal elimination phase of Verapamil and its active metabolite, Norverapamil, in clinical studies where low doses are administered or in populations with altered clearance (e.g., renal or hepatic impairment). This allows for more robust calculation of AUC and half-life, directly supporting the generation of high-quality data for regulatory submissions.

Intra-Subject Pharmacokinetic Profiling for Drug-Drug Interaction (DDI) Studies

Verapamil-d6 is uniquely suited for the 'isotope-IV' method, which allows for the simultaneous oral and intravenous dosing of Verapamil in a single animal or subject [2]. This approach eliminates the confounding factor of inter-individual pharmacokinetic variability when assessing bioavailability or the magnitude of a DDI. It is a highly efficient and statistically powerful technique for preclinical DDI screening, particularly for evaluating the impact of CYP3A4 or P-gp modulators on Verapamil's first-pass metabolism and disposition [2].

Quality Control and Batch Release Testing in Generic Pharmaceutical Manufacturing (ANDA)

For analytical laboratories supporting generic drug development, Verapamil-d6 serves as a critical reference standard and internal standard for validated LC-MS/MS methods used in bioequivalence studies [3]. The availability of the compound with detailed characterization and in compliance with regulatory guidelines ensures method robustness and facilitates smooth technology transfer between CROs and sponsors. It is specifically designated for use in analytical method validation (AMV) and QC applications for ANDA submissions, providing a clear, documented chain of analytical integrity [3].

Investigation of Verapamil's Role as a P-gp Probe Substrate in Transporter Studies

Verapamil is a prototypical substrate and inhibitor of P-glycoprotein (P-gp), a major efflux transporter. Verapamil-d6 can be used as a tracer to study the kinetics of P-gp-mediated transport in vitro (e.g., in Caco-2 cell monolayers) and in vivo. Its stable isotope label allows for the precise quantification of bidirectional flux in the presence of test inhibitors or under genetic knockout conditions, providing definitive data on the role of P-gp in the disposition of co-administered drugs. This application leverages the compound's identical transport characteristics to unlabeled Verapamil while enabling unambiguous mass spectrometric detection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Verapamil-d6 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.